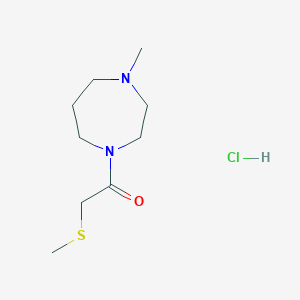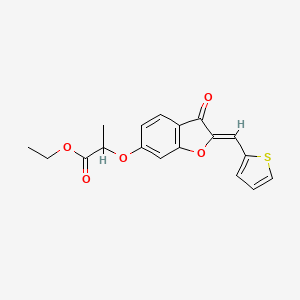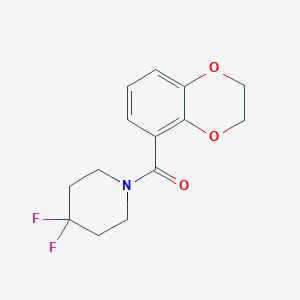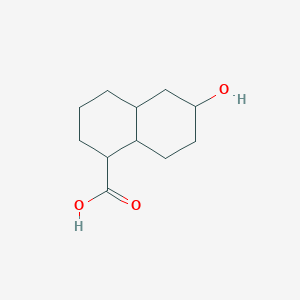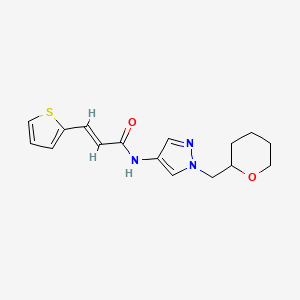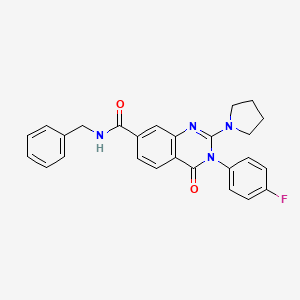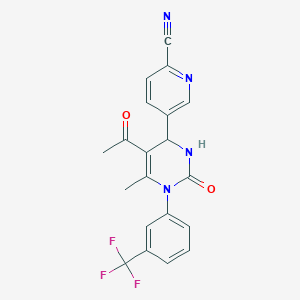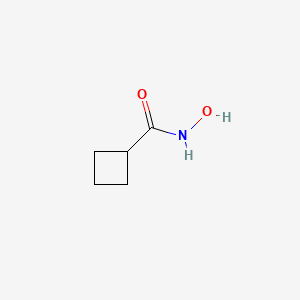
7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride, also known as FPI, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPI is a synthetic compound that was first synthesized in 2008 by a team of scientists at the University of California, San Francisco. Since then, it has been extensively studied for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride: has shown potential in the field of antibacterial research. A study has described the synthesis of related compounds with antibacterial activity, particularly against Staphylococcus aureus . These compounds could be modified to enhance their antimicrobial properties, which is crucial in the fight against drug-resistant bacteria.
Pharmacological Significance
In pharmacology, derivatives of this compound have been explored for their potential in drug development. The modification of existing drug molecules to improve their efficacy and reduce toxicity is a significant area of research. The isoxazole ring, a component related to the structure of 7-Fluoro-3-(piperidin-3-yl)-1h-indole , is known for its presence in drugs exhibiting various pharmacological activities .
Neuroscience Research
The compound’s derivatives are also relevant in neuroscience. They serve as intermediates in the synthesis of paliperidone , an antipsychotic medication. This highlights the compound’s importance in creating treatments for mental health disorders, such as schizophrenia .
Molecular Biology
In molecular biology, the compound’s derivatives could be used to study protein interactions and enzyme inhibition. For instance, they are related to inhibitors of the enzyme acetylcholinesterase (AChE) , which are used in Alzheimer’s disease treatment .
Chemistry and Synthesis
From a chemical synthesis perspective, 7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride and its derivatives offer a versatile scaffold for creating a variety of pharmacologically active molecules. The synthetic routes to these compounds are of interest for developing new methodologies in organic synthesis .
Biochemical Role
Biochemically, the compound’s structure is significant for its potential interactions with biological receptors. Its derivatives have shown affinity for serotonergic and dopaminergic receptors, which are critical in regulating mood and behavior .
Anticancer Research
Isoxazole derivatives, related to the structure of 7-Fluoro-3-(piperidin-3-yl)-1h-indole , have been found to exhibit anticancer activities. This suggests that the compound could be a starting point for the development of new anticancer agents .
Analgesic and Anticonvulsant Properties
The compound’s framework is associated with analgesic and anticonvulsant properties. This opens up possibilities for its application in pain management and seizure control, which are important areas in medical treatment .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
It’s likely that the compound interacts with its targets (potentially serotonergic and dopaminergic receptors) to induce changes in cellular signaling pathways . This interaction could lead to alterations in the physiological processes controlled by these receptors.
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence the serotonin and dopamine pathways, which are involved in mood regulation, reward processing, and motor control .
Pharmacokinetics
The design and development of new drugs often involve modifications to improve pharmacokinetic differences .
Result of Action
Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .
Action Environment
Factors such as ph, tissue distribution, off-target toxicity, metabolic clearance, and blood stream and cerebrospinal fluid distribution can affect the identity and action of similar compounds .
Eigenschaften
IUPAC Name |
7-fluoro-3-piperidin-3-yl-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2.ClH/c14-12-5-1-4-10-11(8-16-13(10)12)9-3-2-6-15-7-9;/h1,4-5,8-9,15-16H,2-3,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVHVPSGWFPZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CNC3=C2C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2927899.png)
![N-(3-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2927901.png)
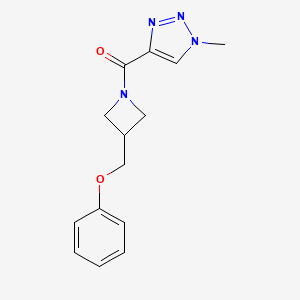
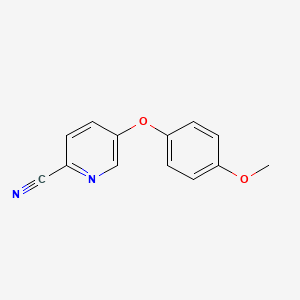
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2927906.png)
